

#### Indinavir-d6: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Indinavir-d6**, a deuterated analog of the potent HIV-1 protease inhibitor, Indinavir. This document details its chemical properties, its application as an internal standard in analytical methods, and the mechanism of action of its parent compound, Indinavir.

**Core Compound Details** 

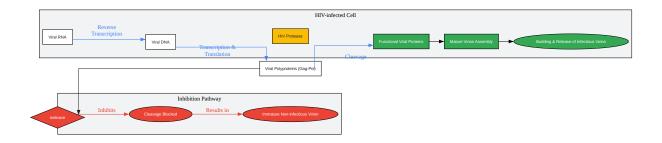
| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 185897-02-3  | [1][2][3] |
| Molecular Formula | C36H41D6N5O4   | [1][2][3] |
| Molecular Weight  | 619.83 g/mol   | [1]       |
| Synonyms          | L-735,524-d6, MK-639-d6                                | [2]       |
| Application       | Internal standard for the quantification of Indinavir. | [2]       |

#### **Mechanism of Action: HIV-1 Protease Inhibition**

Indinavir is a highly specific inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[4][5] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into smaller, functional proteins and enzymes.[4][6] This cleavage is an essential step in the maturation of new, infectious virions.[4][6]



Indinavir, a peptidomimetic drug, is designed to fit into the active site of the HIV-1 protease, competitively inhibiting its function.[6] By blocking the protease, Indinavir prevents the processing of the Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.[4][7] This disruption of the viral replication cycle leads to a reduction in viral load. [7]



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Caption: Mechanism of Indinavir's inhibition of HIV-1 protease.

## Quantitative Data: In Vitro Activity of Indinavir

Indinavir has demonstrated potent and selective inhibitory activity against HIV-1 protease. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Constant (Ki) of Indinavir



| Target Enzyme                         | Ki (nM) |  |
|---------------------------------------|---------|--|
| HIV-1 Protease                        | 0.358   |  |
| HIV-2 Protease                        | 3.316   |  |
| Data sourced from Cayman Chemical.[2] |         |  |

Table 2: 95% Inhibitory Concentration (IC95) of Indinavir against HIV-1 Variants

| HIV-1 Status                          | IC95 (nM) |  |
|---------------------------------------|-----------|--|
| Wild-Type                             | 12-100    |  |
| Protease Inhibitor-Resistant Mutants  | 15-50     |  |
| Data sourced from Cayman Chemical.[2] |           |  |

### **Experimental Protocols**

**Indinavir-d6** is primarily used as an internal standard for the accurate quantification of Indinavir in biological matrices, such as plasma, typically by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

#### Quantification of Indinavir in Human Plasma by HPLC

This section outlines a general methodology for the determination of Indinavir concentrations in human plasma using **Indinavir-d6** as an internal standard.

- 1. Sample Preparation (Solid-Phase Extraction)
- To a 1 mL plasma sample, add a known concentration of **Indinavir-d6** internal standard.
- Perform a solid-phase extraction (SPE) using a C18 or a polymeric Oasis HLB sorbent cartridge.[8][9]
- Condition the SPE cartridge with methanol followed by water.
- Load the plasma sample onto the cartridge.



- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute Indinavir and **Indinavir-d6** from the cartridge with an appropriate solvent, such as a mixture of mobile phase or a higher concentration of organic solvent.[8]
- 2. Chromatographic Conditions
- Column: Reversed-phase C8 or C18 column.[9][10]
- Mobile Phase: A binary mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common composition is phosphate buffer-acetonitrile (60:40, v/v).[9] An ion-pairing reagent like triethylamine may be added to the mobile phase to improve peak shape and retention.[10]
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at 210 nm or tandem mass spectrometry (MS/MS).[8][9][10]
- 3. Quantification
- A calibration curve is generated by plotting the ratio of the peak area of Indinavir to the peak
  area of Indinavir-d6 against the known concentrations of Indinavir standards.
- The concentration of Indinavir in the plasma samples is then determined from this calibration curve.
- The lower limit of quantification (LLOQ) for such methods is typically in the range of 5-25 ng/mL.[9][11]

# In Vitro Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay is used to determine the concentration of an antiviral agent, such as Indinavir, that is required to inhibit HIV-1 replication in cell culture.

- 1. Cell Culture and Infection
- Peripheral blood mononuclear cells (PBMCs) are stimulated with phytohemagglutinin.[12]

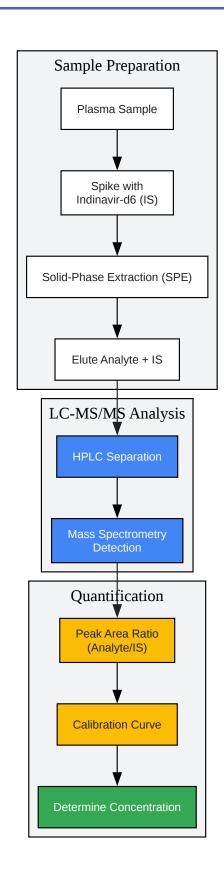
#### Foundational & Exploratory





- The stimulated cells are then infected with a known amount of an HIV-1 clinical isolate.[12]
- The infected cells are cultured in the presence of serial dilutions of Indinavir.
- 2. p24 Antigen Measurement
- After a defined incubation period (typically 4-7 days), the cell-free supernatant is harvested.
   [12]
- The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core viral protein, and its concentration is indicative of the level of viral replication.
- 3. Data Analysis
- The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control.
- The inhibitory concentrations (e.g., IC50, IC90, IC95), which represent the drug concentrations required to inhibit viral replication by 50%, 90%, and 95% respectively, are determined by median-dose-effect analysis.[12]





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Caption: Workflow for the quantification of Indinavir using Indinavir-d6.



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